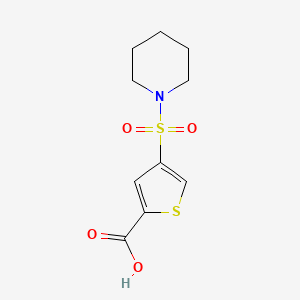
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea, also known as GW284543, is a potent and selective antagonist for the P2Y1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases such as thrombosis, stroke, and neurodegenerative disorders.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea is a selective antagonist for the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. By blocking the activation of this receptor, N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea inhibits platelet aggregation and thrombus formation, leading to its antiplatelet and antithrombotic effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have potent antiplatelet and antithrombotic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea in lab experiments is its potent and selective inhibition of the P2Y1 receptor, which allows for specific targeting of this receptor. However, one limitation is that its synthesis involves a multi-step process, which can make it difficult and time-consuming to produce in large quantities.
Orientations Futures
There are several potential future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea. One area of interest is its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and toxicity. Finally, there may be opportunities to optimize the synthesis of this compound to make it more efficient and cost-effective to produce.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea involves a multi-step process starting from 2,3-dihydroindene-1-carboxylic acid and 2,4-dimethoxyphenyl isocyanate. The final step involves the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal to form the desired compound.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent antiplatelet and antithrombotic effects, making it a potential candidate for the treatment of thrombosis and stroke. Additionally, it has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-15-8-9-16(17(11-15)23-2)20-18(21)19-14-7-6-12-4-3-5-13(12)10-14/h6-11H,3-5H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYPONVFAGCTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5760816.png)
![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)


![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)
![N-cyclopropyl-6-ethyl-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5760879.png)

![N'-[4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5760896.png)



![2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5760914.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)